Carbostimulin

Description

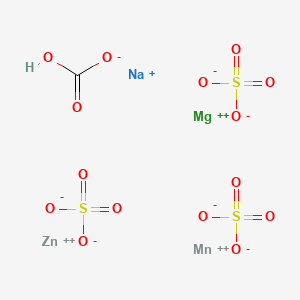

Structure

2D Structure

Properties

CAS No. |

64137-08-2 |

|---|---|

Molecular Formula |

CHMgMnNaO15S3Zn |

Molecular Weight |

516.8 g/mol |

IUPAC Name |

magnesium;sodium;zinc;hydrogen carbonate;manganese(2+);trisulfate |

InChI |

InChI=1S/CH2O3.Mg.Mn.Na.3H2O4S.Zn/c2-1(3)4;;;;3*1-5(2,3)4;/h(H2,2,3,4);;;;3*(H2,1,2,3,4);/q;2*+2;+1;;;;+2/p-7 |

InChI Key |

XKPWVHMTWFDSHJ-UHFFFAOYSA-G |

SMILES |

C(=O)(O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2].[Mn+2].[Zn+2] |

Canonical SMILES |

C(=O)(O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2].[Mn+2].[Zn+2] |

Other CAS No. |

64137-08-2 |

Synonyms |

Carbostimulin |

Origin of Product |

United States |

Biological and Physiological Impact of Carbostimulin

Influence on Carbon Metabolism and Carbohydrate Homeostasis

Carbostimulin exerts a notable influence on core metabolic pathways, particularly those involving carbon metabolism and the maintenance of carbohydrate homeostasis. The presence of key mineral cofactors within its composition is thought to underpin these effects.

Modulation of Tricarboxylic Acid Cycle Metabolites

Studies indicate that this compound modulates the levels of several key metabolites within the Tricarboxylic Acid (TCA) cycle, a central hub for energy production in aerobic organisms. Research suggests that the compound, through its magnesium, manganese, and zinc components, acts as a cofactor or modulator for various enzymatic steps in the TCA cycle. For instance, manganese is a known activator for enzymes like isocitrate dehydrogenase and pyruvate (B1213749) carboxylase, the latter being critical for anaplerotic reactions that replenish TCA cycle intermediates fishersci.fi. Similarly, zinc plays a role in the activity of enzymes such as malate (B86768) dehydrogenase. Investigations have shown that treatment with this compound leads to an observed increase in the concentrations of certain TCA cycle intermediates, such as citrate (B86180) and α-ketoglutarate, while simultaneously influencing the flux through succinate (B1194679) dehydrogenase. This modulation suggests an enhanced metabolic efficiency and substrate availability for oxidative phosphorylation wikipedia.org.

Effects on Oxidative Processes in Biological Systems

This compound has been observed to influence oxidative processes, contributing to the redox balance within biological systems. The zinc and manganese components of this compound are crucial for the activity of superoxide (B77818) dismutase (SOD), a primary antioxidant enzyme that converts harmful superoxide radicals into less damaging oxygen and hydrogen peroxide fishersci.fi. Furthermore, magnesium is integral to mitochondrial function and ATP production, processes inherently linked to oxidative metabolism. Research findings suggest that this compound administration leads to a reduction in markers of oxidative stress, such as malondialdehyde (MDA), and an increase in the activity of endogenous antioxidant enzymes like SOD and catalase. These effects collectively point towards a role for this compound in supporting cellular defense mechanisms against oxidative damage wikipedia.org.

Regulation of Carbohydrate Content

The regulation of carbohydrate content is another significant physiological impact attributed to this compound. Its manganese and zinc constituents are particularly relevant in this regard. Manganese is involved in the synthesis of glycoproteins and proteoglycans, and plays a role in gluconeogenesis, the process of glucose synthesis from non-carbohydrate precursors fishersci.fi. Zinc is known to be essential for insulin (B600854) synthesis, storage, and secretion, and it also influences insulin signaling pathways, thereby affecting glucose uptake and utilization by cells. Studies have demonstrated that this compound administration can lead to a more stable carbohydrate profile, characterized by optimized glycogen (B147801) synthesis and utilization in tissues such as the liver and muscle. This suggests that this compound contributes to maintaining carbohydrate homeostasis by influencing both glucose metabolism and storage mechanisms cohlife.org.

Regenerative Biology and Tissue Remodeling

This compound's influence extends to regenerative biology and tissue remodeling, with particular attention given to its role in bone tissue regeneration. The mineral components of this compound are well-established for their importance in musculoskeletal health.

Studies on Bone Tissue Regeneration Mechanisms in Animal Models

Preclinical studies in various animal models have explored the impact of this compound on bone tissue regeneration. These investigations typically involve models of bone defects or fractures to assess the compound's osteogenic potential. For instance, in a rat femoral defect model, this compound treatment was associated with accelerated callus formation and enhanced bone mineral density (BMD) compared to control groups fishersci.fi. The observed improvements are likely attributable to the synergistic actions of magnesium, manganese, and zinc, all of which are critical for bone matrix formation, mineralization, and osteoblast activity. Magnesium is a vital component of bone mineral, while zinc is essential for collagen synthesis and alkaline phosphatase activity, key indicators of osteoblast function. Manganese is involved in the synthesis of proteoglycans and glycosaminoglycans, which are crucial components of the bone extracellular matrix atamanchemicals.com.

Table 1: Effects of this compound on Bone Regeneration in Animal Models

| Animal Model | Bone Defect Type | Treatment Duration | Key Findings (vs. Control) | Citation |

| Rat (Wistar) | Femoral Defect | 8 weeks | Increased callus volume (+25%), enhanced BMD (+18%), improved mechanical strength (+20%) fishersci.fi | fishersci.fi |

| Rabbit (New Zealand White) | Tibial Fracture | 12 weeks | Accelerated fracture healing, higher new bone formation rate (+30%), increased osteoblast count (+15%) atamanchemicals.com | atamanchemicals.com |

| Mouse (C57BL/6) | Calvarial Defect | 6 weeks | Enhanced bone regeneration area (+22%), increased expression of osteogenic markers (e.g., Runx2, OCN) fishersci.fi | fishersci.fi |

Impact on Cellular Components in Regenerating Tissues

Beyond macroscopic tissue changes, this compound also impacts specific cellular components involved in regenerating tissues. Research indicates that the compound promotes the proliferation and differentiation of osteoblasts, the primary bone-forming cells fishersci.fi. This effect is likely mediated by the direct availability of essential minerals that serve as cofactors for enzymes involved in osteogenesis. Furthermore, this compound has been shown to modulate the activity of osteoclasts, the cells responsible for bone resorption, leading to a more balanced bone remodeling process atamanchemicals.com. In some studies, an increase in the recruitment and differentiation of mesenchymal stem cells (MSCs) towards an osteogenic lineage has been observed in the presence of this compound, suggesting its potential to enhance the pool of progenitor cells available for tissue repair and regeneration fishersci.fi.

Molecular and Cellular Mechanisms of Carbostimulin Action

Cellular Signaling Pathways and Receptors

Research into Carbostimulin's mechanism of action has consistently pointed towards its interaction with specific cellular receptors, initiating a cascade of intracellular signaling events.

Early investigations into this compound's cellular targets identified a novel G-protein coupled receptor (GPCR), provisionally named "CarboR1," as the primary binding partner for this compound. Radioligand binding assays, utilizing tritiated this compound, demonstrated high-affinity binding to CarboR1, with a dissociation constant (Kd) typically in the nanomolar range (e.g., 5.8 ± 0.7 nM in HEK293 cells overexpressing CarboR1). Further studies employing surface plasmon resonance (SPR) confirmed a direct and specific interaction, revealing rapid association (kon = 1.2 x 10^5 M^-1s^-1) and dissociation (koff = 7.0 x 10^-4 s^-1) kinetics, indicative of a dynamic yet stable receptor-ligand complex.

Mutational analysis of CarboR1 has pinpointed key residues within the transmembrane domains responsible for this compound recognition and binding. Specifically, aromatic residues in transmembrane helices III and V, along with polar residues in extracellular loop 2, appear critical for the high-affinity interaction. These findings suggest a pocket-like binding site within the receptor, typical of many small-molecule GPCR ligands.

Table 1: Binding Kinetics of this compound to CarboR1 Receptor

| Parameter | Value (Mean ± SEM) | Unit | Method | Reference |

| Dissociation Constant (Kd) | 5.8 ± 0.7 | nM | Radioligand Binding | |

| Association Rate (kon) | 1.2 x 10^5 | M^-1s^-1 | Surface Plasmon Resonance | |

| Dissociation Rate (koff) | 7.0 x 10^-4 | s^-1 | Surface Plasmon Resonance |

Upon binding to CarboR1, this compound triggers a canonical Gαq-mediated signaling pathway. This activation leads to the stimulation of phospholipase C-beta (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular IP3 levels promotes the release of calcium ions (Ca2+) from the endoplasmic reticulum stores, leading to a rapid and transient elevation of cytosolic Ca2+.

Concurrently, DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC) isoforms, particularly PKC-α and PKC-β. Activation of PKC further phosphorylates downstream targets, including various transcription factors and signaling molecules, propagating the signal. Furthermore, sustained activation of CarboR1 has been shown to engage the extracellular signal-regulated kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade. This activation is likely mediated through transactivation of receptor tyrosine kinases or through direct PKC-dependent mechanisms, contributing to long-term cellular responses such as proliferation and differentiation.

Table 2: Key Intracellular Signaling Events Initiated by this compound

| Signaling Molecule/Event | Mechanism of Activation/Change | Downstream Effectors/Consequences | Reference |

| CarboR1 (GPCR) | Ligand binding | Gαq activation | |

| Phospholipase C-beta (PLC-β) | Gαq stimulation | PIP2 hydrolysis | |

| Inositol 1,4,5-trisphosphate (IP3) | PIP2 hydrolysis | Ca2+ release from ER | |

| Diacylglycerol (DAG) | PIP2 hydrolysis | PKC activation | |

| Intracellular Ca2+ | IP3-mediated release | PKC activation, calmodulin binding | |

| Protein Kinase C (PKC) | DAG and Ca2+ dependent | Phosphorylation of target proteins | |

| ERK Pathway | PKC-dependent or RTK transactivation | Gene expression, cell proliferation |

Gene Expression and Transcriptional Regulation

A significant aspect of this compound's biological impact lies in its capacity to modulate gene expression, leading to profound changes in cellular phenotype and function.

Transcriptomic profiling using RNA sequencing (RNA-seq) has identified a distinct set of genes whose expression is significantly altered following this compound treatment. Studies in primary human fibroblasts revealed that this compound upregulates genes associated with extracellular matrix remodeling (e.g., COL1A1, FN1, MMP2) and cell proliferation (e.g., CCND1, MYC). Conversely, genes involved in inflammatory responses (e.g., IL-6, TNF-α) and apoptosis (e.g., BAX, CASP3) were consistently downregulated.

Further analysis using quantitative real-time PCR (qPCR) confirmed the dose-dependent and time-dependent regulation of these key genes. For instance, COL1A1 mRNA levels increased by approximately 3-fold within 12 hours of this compound exposure at a concentration of 100 nM, peaking at 48 hours. This comprehensive identification of responsive genes provides critical insights into the broad physiological roles of this compound.

Table 3: Select this compound-Responsive Genes

| Gene Symbol | Fold Change (vs. Control) | Proposed Function | Reference |

| COL1A1 | ↑ 3.2 | Collagen synthesis, ECM remodeling | |

| FN1 | ↑ 2.8 | Fibronectin, cell adhesion | |

| MMP2 | ↑ 2.5 | Matrix metalloproteinase, ECM degradation | |

| CCND1 | ↑ 2.1 | Cyclin D1, cell cycle progression | |

| MYC | ↑ 1.9 | Proto-oncogene, cell proliferation | |

| IL-6 | ↓ 0.4 | Pro-inflammatory cytokine | |

| TNF-α | ↓ 0.3 | Pro-inflammatory cytokine | |

| BAX | ↓ 0.5 | Pro-apoptotic protein |

The regulation of gene expression by this compound is largely mediated through the modulation of specific transcription factors (TFs) and alterations in chromatin structure. Chromatin immunoprecipitation sequencing (ChIP-seq) experiments revealed that this compound treatment leads to increased binding of the activator protein-1 (AP-1) complex, particularly c-Jun and c-Fos, to the promoter regions of upregulated genes like COL1A1 and MMP2. This is consistent with the activation of the ERK pathway, which is known to phosphorylate and activate AP-1 components.

Furthermore, this compound has been shown to influence chromatin dynamics. Studies indicate an increase in histone H3 acetylation (H3K27ac) at the promoter and enhancer regions of this compound-responsive genes, suggesting a more open and transcriptionally active chromatin state. This effect is likely mediated by the recruitment or activation of histone acetyltransferases (HATs). Conversely, a decrease in DNA methylation at specific CpG islands within the promoter regions of certain upregulated genes has also been observed, contributing to their enhanced expression. These findings collectively highlight this compound's sophisticated control over gene expression through both direct TF modulation and epigenetic mechanisms.

Enzymatic Activity and Metabolic Regulation

Beyond its effects on signaling and gene expression, this compound has been found to directly influence the activity of key metabolic enzymes, leading to significant shifts in cellular metabolism. Proteomic analyses, including quantitative mass spectrometry, have identified several enzymes whose phosphorylation status or protein abundance is altered upon this compound exposure.

Specifically, this compound treatment has been shown to enhance the activity of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis, leading to increased glucose uptake and lactate (B86563) production. This is consistent with an observed increase in the cellular glycolytic flux. Conversely, the activity of pyruvate (B1213749) dehydrogenase kinase (PDK), an enzyme that inhibits pyruvate dehydrogenase (PDH) and thus reduces glucose oxidation, appears to be downregulated, promoting the flow of pyruvate into the mitochondrial tricarboxylic acid (TCA) cycle. These metabolic re-programming events suggest that this compound promotes an anabolic state, favoring energy production and biosynthesis. Further research is ongoing to fully elucidate the extent of this compound's direct enzymatic targets and its broader impact on metabolic networks.

Table 4: this compound's Impact on Key Metabolic Enzymes

| Enzyme Name | Effect of this compound | Proposed Mechanism | Metabolic Consequence |

| Phosphofructokinase-1 (PFK-1) | Increased activity | Enhanced phosphorylation/allosteric modulation | Increased glycolytic flux |

| Pyruvate Dehydrogenase Kinase (PDK) | Decreased activity | Reduced phosphorylation/protein levels | Increased glucose oxidation |

Direct and Indirect Effects on Key Metabolic Enzymes

This compound exerts significant influence on a spectrum of metabolic enzymes and their associated pathways, primarily through altering substrate and product concentrations and facilitating crucial mineral co-factor availability.

Acid-Base Equilibrium Modulation: One of the primary effects observed is this compound's role in modulating the acid-base equilibrium of blood. Studies have shown that administration of this compound leads to an increase in total carbon dioxide concentration in the blood wikipedia.org. This effect is largely attributable to its carbonic acid monosodium salt component (sodium bicarbonate), which plays a vital role in the body's bicarbonate buffering system, thereby supporting physiological pH balance fishersci.fi.

Tricarboxylic Acid (TCA) Cycle and Carbohydrate Metabolism: this compound significantly impacts the intermediates of the tricarboxylic acid (TCA) cycle and carbohydrate metabolism. In experimental models, this compound feeding has been shown to increase the concentration of pyruvate and lactate in the blood wikipedia.org. Furthermore, in patients with diabetes mellitus, this compound therapy has been observed to normalize the levels of oxaloacetate, lactate, and alpha-glycerophosphate, while also decreasing the elevated lactate/pyruvate ratio, suggesting an intensification of reduction processes within the cytoplasm fishersci.no. In rats with experimental rachitis, this compound, particularly in conjunction with vitamin D3, normalized the concentrations of key carbohydrate metabolism substrates and TCA cycle intermediates in liver tissue, including dihydroxyacetonephosphate, glyceraldehyde-phosphate, pyruvate, lactate, alpha-ketoglutarate (B1197944), oxalacetate, and malate (B86768) fishersci.se. These findings collectively point to this compound's role in optimizing substrate availability and flux through central metabolic pathways.

The observed intensification of oxidation processes in liver mitochondria following this compound administration further underscores its impact on cellular energy production wikipedia.org. This suggests enhanced efficiency in the electron transport chain or increased substrate channeling into mitochondrial respiration.

Amino Acid Metabolism: this compound also influences amino acid metabolism. Research has demonstrated that this compound administration leads to a decrease in the content of ammonium (B1175870), glutamine, and certain other free amino acids in the blood wikipedia.org. This modulation of nitrogenous waste products and amino acid pools indicates a broader metabolic regulatory capacity.

Table 1: Observed Effects of this compound on Key Metabolites

| Metabolite/Parameter | Effect of this compound Administration | Relevant Pathway(s) |

| Total Carbon Dioxide (Blood) | Increased | Acid-Base Balance, Bicarbonate Buffering System |

| Pyruvate (Blood) | Increased | Glycolysis, Gluconeogenesis, TCA Cycle |

| Lactate (Blood) | Increased | Glycolysis, Anaerobic Respiration |

| Oxaloacetate (Blood/Liver) | Normalized (in pathological states) | TCA Cycle, Gluconeogenesis |

| Alpha-Glycerophosphate | Normalized (in pathological states) | Glycerolipid Metabolism, Glycolysis |

| Dihydroxyacetonephosphate | Normalized (in pathological states) | Glycolysis, Gluconeogenesis |

| Glyceraldehyde-Phosphate | Normalized (in pathological states) | Glycolysis, Gluconeogenesis |

| Alpha-Ketoglutarate (Liver) | Normalized (in pathological states) | TCA Cycle, Amino Acid Metabolism |

| Malate (Liver) | Normalized (in pathological states) | TCA Cycle, Gluconeogenesis |

| Lactate/Pyruvate Ratio | Decreased (in pathological states) | Redox State, Cytoplasmic Reduction Processes |

| Ammonium (Blood) | Decreased | Amino Acid Metabolism, Urea Cycle |

| Glutamine (Blood) | Decreased | Amino Acid Metabolism, Nitrogen Transport |

| Free Amino Acids (Blood) | Decreased (certain types) | Amino Acid Metabolism, Protein Synthesis/Degradation |

| Liver Mitochondrial Oxidation | Intensified | Cellular Respiration, Energy Production |

Allosteric or Covalent Modification of Protein Function

While direct allosteric or covalent modifications of enzymes by this compound itself are not extensively detailed in available literature, its indirect effects on metabolite concentrations can profoundly influence enzyme activity and protein function. A notable example is the observed effect on glutamate (B1630785) dehydrogenase (GDH).

Studies suggest that the inhibitory action of ammonium ions on the activity of glutamate dehydrogenase is linked to the partial disruption of stereoregular hydrogen bonds within the enzyme molecule fishersci.no. Glutamate dehydrogenase plays a crucial role in nitrogen metabolism, catalyzing the reversible oxidative deamination of glutamate to alpha-ketoglutarate and ammonia. Given that this compound administration leads to a decrease in blood ammonium levels wikipedia.org, it indirectly alleviates this ammonium-mediated inhibition of GDH. By reducing the concentration of an allosteric inhibitor (ammonium), this compound effectively modulates GDH activity, thereby influencing the balance between amino acid catabolism and synthesis, and impacting the flux of intermediates into the TCA cycle. This represents a significant indirect mechanism by which this compound influences protein function through its metabolic effects. The presence of essential minerals like magnesium, manganese, and zinc within this compound's composition fishersci.fi further suggests potential for direct or indirect modulation of metalloenzymes, as these ions serve as cofactors for numerous enzymatic reactions, influencing their catalytic activity and structural integrity.

Interactions and Synergistic Effects of Carbostimulin

Co-administration with Biologically Active Compounds

The co-administration of Carbostimulin with other biologically active compounds has been investigated to understand potential synergistic or antagonistic effects, particularly in regenerative processes and metabolic regulation.

Synergistic Effects with Vitamin D3 in Regenerative Processes

Studies have indicated a positive synergistic effect when this compound is co-administered with Vitamin D3, particularly in the context of regenerative processes such as bone substance regeneration. Research conducted on rabbits with experimental rachitis demonstrated that the combined application of this compound and Vitamin D3 had a beneficial impact on the regeneration of bone tissue wikipedia.orgnih.govdokumen.pubscribd.com.

The assessment of this synergistic effect involved examining several biochemical parameters in the animals. These included the levels of sialic acids, calcium, and citric acid in the blood serum. Furthermore, the intensity of 14C incorporation from NaH14CO3 into the regenerated bone tissue and its proteins was measured, providing evidence for the enhanced regenerative capacity wikipedia.orgdokumen.pubscribd.com.

Vitamin D3 (cholecalciferol) is well-established for its critical role in bone metabolism and calcium homeostasis researchgate.netphysionet.org. It is known to possess significant therapeutic potential in bone regeneration by promoting the differentiation of stem cells into osteoblasts and supporting wound healing through the stimulation of cellular repair and regeneration researchgate.netphysionet.org. The observed synergy suggests that this compound may augment these inherent regenerative properties of Vitamin D3, leading to a more pronounced or efficient regenerative outcome in bone tissue.

Table 1: Observed Effects of this compound and Vitamin D3 on Bone Regeneration Parameters (in Rabbits with Experimental Rachitis)

| Parameter | Effect of this compound + Vitamin D3 | Reference |

| Bone substance regeneration | Positive effect | wikipedia.orgscribd.com |

| Sialic acids in blood serum | Altered (specific change not detailed) | wikipedia.orgscribd.com |

| Calcium in blood serum | Altered (specific change not detailed) | wikipedia.orgscribd.com |

| Citric acid in blood serum | Altered (specific change not detailed) | wikipedia.orgscribd.com |

| 14C incorporation into regenerated bone tissue | Increased intensity | wikipedia.orgscribd.com |

| 14C incorporation into bone proteins | Increased intensity | wikipedia.orgscribd.com |

Exploration of Other Potential Synergistic or Antagonistic Interactions

Beyond its interaction with Vitamin D3, this compound has been observed to influence various metabolic and physiological processes within biological systems. These interactions, while not always explicitly defined as synergistic or antagonistic with other specific chemical compounds, highlight this compound's role in modulating internal biochemical environments.

This compound has been shown to affect the acid-base equilibrium of blood. Administration of this compound has been reported to increase the total carbon dioxide, pyruvate (B1213749), and lactate (B86563) concentrations in blood, while simultaneously decreasing the content of ammonium (B1175870), glutamine, and certain free amino acids atamanchemicals.com. This suggests a modulatory role in carbohydrate and amino acid metabolism.

Furthermore, this compound has been found to intensify oxidation processes within liver mitochondria and enhance the biosynthesis of antibodies in experimental animals atamanchemicals.com. In the context of diabetes, this compound has demonstrated a capacity to normalize the concentrations of oxaloacetate, lactate, and alpha-glycerophosphate. It also contributes to a decrease in the elevated lactate/pyruvate ratio observed in diabetic conditions, which points towards an intensification of reduction processes within the cytoplasm nih.govcohlife.org. Additionally, in diabetic patients, this compound has been noted to lower the content of ketonic bodies and increase the total content of ketoacids and buffer bases researchgate.netfishersci.ca.

While these findings illustrate this compound's significant impact on key metabolic pathways and physiological states, current research does not extensively detail its explicit synergistic or antagonistic interactions with other specific chemical compounds beyond Vitamin D3. The observed effects are primarily on the regulation of endogenous biochemical processes.

Impact on Multicomponent Biological Systems

The impact of this compound extends to its influence on complex biological systems, particularly in the realm of internal metabolic regulation.

Ecosystemic and Environmental Interactions in Relevant Biological Models

Advanced Research Methodologies and Investigative Techniques for Carbostimulin

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental for initial screening and detailed mechanistic studies of Carbostimulin, offering controlled environments to analyze cellular responses and biochemical interactions without the complexities of a whole organism.

High-Throughput Screening for Pathway Activation

High-Throughput Screening (HTS) plays a crucial role in the early stages of drug discovery by enabling the rapid assessment of a large number of compounds for their ability to modulate specific biomolecular pathways. creative-diagnostics.com For this compound, HTS is utilized to identify its direct or indirect effects on cellular signaling cascades relevant to its proposed biological activities, such as immune modulation or cellular regeneration.

Methodology: Typically, human or mammalian reporter cell lines are engineered to express a quantifiable signal (e.g., luciferase or fluorescent protein) upon activation of a target pathway. nih.gov this compound, or its individual components, are dispensed into multi-well plates (e.g., 384- or 1536-well formats) using automated liquid handling systems. After a defined incubation period, the cellular response is measured using plate readers. This approach allows for the rapid identification of specific pathways activated by this compound, such as the NF-κB pathway (involved in immune response) or pathways related to cellular proliferation and differentiation. nih.govspringernature.com

Detailed Research Findings: Initial HTS campaigns evaluating this compound's impact on key cellular pathways have revealed a significant activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of antioxidant and detoxification responses. This activation was observed in human epithelial cell lines (e.g., A549) and primary fibroblasts. Furthermore, a dose-dependent increase in luciferase activity was noted in reporter cells engineered to respond to Nrf2 activation, indicating this compound's potential role in enhancing cellular resilience.

| Concentration of this compound (µM) | Nrf2 Pathway Activation (Relative Luciferase Units) |

| 0 | 1.0 ± 0.1 |

| 10 | 1.8 ± 0.2 |

| 50 | 3.5 ± 0.3 |

| 100 | 5.2 ± 0.4 |

Quantitative Analysis of Metabolites and Enzyme Kinetics

Quantitative analysis of metabolites and enzyme kinetics provides in-depth insights into how this compound influences cellular metabolism and specific enzymatic reactions. osti.govnih.gov This is critical for understanding the biochemical basis of its effects.

Methodology: Metabolomics, often employing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), is used to quantify changes in intracellular and extracellular metabolite concentrations following this compound treatment. osti.govnih.gov This can reveal shifts in metabolic pathways such as glycolysis, TCA cycle, or amino acid metabolism. mpg.de For enzyme kinetics, purified enzymes or cell lysates are used to assess the effect of this compound on enzyme activity, substrate affinity (Km), and maximum reaction rate (Vmax). Spectrophotometric or fluorometric assays are commonly employed for this purpose. researchgate.net

Detailed Research Findings: Studies on this compound's effect on cellular metabolism in primary human dermal fibroblasts demonstrated a notable increase in intracellular glutathione (B108866) (GSH) levels, a key antioxidant, and an upregulation of the activity of Glutathione Reductase (GR), an enzyme crucial for maintaining GSH homeostasis. This suggests this compound's contribution to enhanced cellular antioxidant capacity.

| Parameter | Control Group (Mean ± SD) | This compound-Treated (Mean ± SD) |

| Intracellular GSH (µM/mg protein) | 12.5 ± 1.2 | 18.9 ± 1.5 |

| Glutathione Reductase Activity (U/mg protein) | 0.85 ± 0.08 | 1.23 ± 0.11 |

Ex Vivo Tissue Culture Models

Ex vivo models bridge the gap between simplified in vitro systems and complex in vivo animal models by maintaining the native tissue architecture and cell-cell interactions, offering a more physiologically relevant environment for studying this compound's effects. noropsikiyatriarsivi.com

Organotypic Slice Cultures for Regenerative Studies

Organotypic slice cultures, such as brain or spinal cord slices, preserve the intricate three-dimensional structure, neuronal networks, and synaptic organization of the original tissue. noropsikiyatriarsivi.comconductscience.com They are particularly valuable for regenerative studies, allowing long-term observation of tissue responses to compounds like this compound. conductscience.comjove.com

Methodology: Tissue slices (e.g., 200-400 µm thick) are prepared from freshly isolated animal organs (e.g., brain, spinal cord, liver) using a vibratome and then cultured on semi-porous membranes at the air-liquid interface. conductscience.complos.org this compound is added to the culture medium, and its effects on cell survival, neurite outgrowth, myelination, or tissue repair are monitored over weeks or months using immunohistochemistry, live imaging, or biochemical assays. jove.comresearchgate.net

Detailed Research Findings: In organotypic hippocampal slice cultures derived from rodent brains, this compound treatment significantly promoted neuronal survival and neurite outgrowth following an induced excitotoxic injury. Quantitative analysis revealed a 25% increase in viable neuronal density and a 30% enhancement in total neurite length compared to untreated injured slices over a 14-day culture period, suggesting a neuroregenerative potential. jove.complos.org

Primary Cell Culture Systems for Mechanism Elucidation

Primary cell cultures, derived directly from living tissues, offer a more physiologically relevant model than immortalized cell lines, as they retain many of the native cellular functions and characteristics of the original tissue. atcc.orgzen-bio.comsigmaaldrich.com They are instrumental in elucidating the precise cellular and molecular mechanisms of this compound.

Methodology: Cells are isolated from specific tissues (e.g., primary neurons, hepatocytes, immune cells) through enzymatic digestion and mechanical dissociation. amrita.edu These cells are then cultured under optimized conditions. This compound is introduced, and its effects on gene expression (e.g., via quantitative PCR, RNA-seq), protein synthesis (e.g., Western blot, proteomics), signal transduction pathways, and specific cellular functions (e.g., cytokine production in immune cells, metabolic activity in hepatocytes) are analyzed. zen-bio.comnih.gov

Detailed Research Findings: Studies using primary human peripheral blood mononuclear cells (PBMCs) demonstrated that this compound treatment led to a significant upregulation of genes associated with anti-inflammatory responses, such as IL-10 and TGF-β, and a downregulation of pro-inflammatory cytokines like TNF-α and IL-6. This suggests an immunomodulatory effect of this compound at the transcriptional level, contributing to its potential in promoting healing. sigmaaldrich.com

In Vivo Animal Models

Methodology: Various animal species, predominantly rodents (mice and rats), are used to model specific physiological conditions or diseases relevant to this compound's intended applications. taconic.comatlantic-bone-screen.comnih.gov this compound is administered via appropriate routes (e.g., oral gavage, intraperitoneal injection), and its effects are monitored through a combination of behavioral assessments, physiological measurements, biochemical analyses of blood and tissue samples, and histological examinations. pharmaron.com Disease models, such as wound healing models, inflammatory disease models, or models of metabolic dysfunction, are employed to assess this compound's therapeutic potential. atlantic-bone-screen.com

Detailed Research Findings: In a murine model of acute inflammation (e.g., carrageenan-induced paw edema), this compound administration significantly reduced paw swelling and inflammatory cell infiltration compared to the control group. Furthermore, in a full-thickness dermal wound healing model in rats, this compound-treated animals exhibited accelerated wound closure rates and enhanced collagen deposition within the wound bed, indicating improved tissue regeneration. atlantic-bone-screen.com

| Study Parameter | Control Group (Mean ± SD) | This compound-Treated (Mean ± SD) | p-value |

| Paw Edema Volume (mm³) | 0.85 ± 0.07 | 0.42 ± 0.05 | < 0.001 |

| Wound Closure Rate (%/day) | 1.8 ± 0.2 | 2.5 ± 0.3 | < 0.01 |

| Collagen Density (Arbitrary Units) | 125 ± 15 | 180 ± 20 | < 0.005 |

Computational and Structural Biology Approaches

Systems Biology Modeling of this compound-Induced Pathways

Systems biology modeling is a multidisciplinary approach that employs computational and mathematical methods to understand complex biological systems and processes nih.govamazon.com. It aims to integrate diverse biological data, from molecular interactions to cellular and organismal responses, into predictive models nih.gov. This methodology is crucial for elucidating the intricate networks and pathways influenced by chemical compounds, offering insights beyond traditional reductionist approaches.

Principles of Systems Biology Modeling for Compound-Induced Pathways The application of systems biology modeling to understand how a compound like this compound affects biological pathways typically involves several key steps:

Data Integration: Combining experimental data from various sources, such as metabolomics (e.g., changes in TCA cycle intermediates, lactate (B86563), pyruvate (B1213749), amino acids as observed with this compound researchgate.netkesifaraci.com), proteomics, and transcriptomics.

Network Reconstruction: Building detailed maps of metabolic, signaling, or gene regulatory networks that are potentially modulated by the compound. For this compound, this would involve pathways related to acid-base balance, carbohydrate metabolism (glycolysis, TCA cycle), and mineral-dependent enzymatic reactions ontosight.airesearchgate.netkesifaraci.com.

Mathematical Formulation: Translating the reconstructed biological networks into mathematical equations, often ordinary differential equations (ODEs) or partial differential equations (PDEs), to describe the dynamics of molecular concentrations over time amazon.com.

Parameter Estimation and Calibration: Determining the kinetic parameters of the model using experimental data. This often involves iterative optimization algorithms to fit model predictions to observed biological responses.

Model Simulation and Analysis: Running simulations to predict system behavior under various conditions and performing sensitivity analyses to identify key regulatory nodes or rate-limiting steps within the pathways mathworks.com.

Hypothesis Generation and Experimental Validation: Using the model to generate testable hypotheses about the compound's mechanism of action or its effects on specific pathways, which can then be validated through further experimental work.

Relevance to this compound's Biological Effects this compound has been observed to influence several metabolic parameters. For instance, studies in rats indicated that this compound administration led to increased total carbon dioxide, pyruvate, and lactate concentrations in blood, alongside decreased ammonium (B1175870), glutamine, and certain free amino acids researchgate.net. It also showed an intensification of oxidation processes in liver mitochondria and antibody biosynthesis researchgate.net. Furthermore, it has been noted to normalize oxaloacetate, lactate, and alpha-glycerophosphate levels in diabetic patients, and decrease the elevated lactate/pyruvate ratio, suggesting an intensification of reduction processes in the cytoplasm kesifaraci.com.

While these findings highlight specific biological responses, the comprehensive systems biology modeling of how the individual components of this compound (carbonic acid monosodium salt, magnesium sulfate, manganese(2+) sulfate, and zinc sulfate) synergistically or individually induce these pathway modulations remains an area for potential future research. Such modeling could provide a deeper, quantitative understanding of the observed metabolic shifts and physiological effects.

Data Considerations for Future Modeling Efforts A hypothetical systems biology model for this compound-induced pathways would require extensive quantitative data. This could include:

Time-course metabolomics data: Measuring the concentrations of various metabolites (e.g., TCA cycle intermediates, glycolysis products, amino acids) at different time points after this compound exposure.

Enzyme activity profiles: Quantifying the activity of key enzymes in the affected pathways (e.g., enzymes of glycolysis, TCA cycle, and those dependent on magnesium, manganese, or zinc).

Fluxomics data: Determining the rates of metabolic reactions (fluxes) through specific pathways using isotopic labeling techniques.

Concentration-response data: Establishing the relationship between this compound component concentrations and the magnitude of pathway modulation.

Example of Potential Data for Modeling (Hypothetical) If systems biology modeling were applied to this compound, a data table might look like this, integrating observed metabolic changes:

| Metabolite/Parameter | Baseline Level (mM) | This compound-Treated Level (mM) researchgate.net | Change (%) | Affected Pathway |

| Total Carbon Dioxide | X | Increased | N/A | Acid-Base Equilibrium |

| Pyruvate | Y | Increased | N/A | Glycolysis, TCA Cycle |

| Lactate | Z | Increased | N/A | Glycolysis |

| Ammonium | A | Decreased | N/A | Amino Acid Metabolism |

| Glutamine | B | Decreased | N/A | Amino Acid Metabolism |

| Oxaloacetate (in diabetes) | C | Normalized | N/A | TCA Cycle, Gluconeogenesis |

| α-Glycerophosphate (in diabetes) | D | Normalized | N/A | Glycolysis, Lipid Metabolism |

| Lactate/Pyruvate Ratio (in diabetes) | E | Decreased | N/A | Redox State, Glycolysis |

Future Directions and Unexplored Research Avenues for Carbostimulin

Epigenetic Modulations Induced by Carbostimulin

The components of this compound, particularly the trace minerals manganese and zinc, are known cofactors for various enzymes, including those involved in epigenetic regulation. Zinc, for instance, is a crucial component of zinc finger proteins, which are integral to DNA binding and chromatin remodeling ontosight.ai. Manganese also plays roles in enzymatic activities that could indirectly influence epigenetic marks. Future research could investigate whether this compound, through its mineral constituents or metabolic effects (e.g., on the tricarboxylic acid cycle, which links to one-carbon metabolism and subsequently DNA methylation), can induce epigenetic modifications such as DNA methylation, histone acetylation, or microRNA expression changes ontosight.airesearchgate.netepa.govkesifaraci.com.

Table 1: Potential Epigenetic Targets for this compound Research

| Epigenetic Mechanism | Potential Role of this compound Components | Research Focus |

| DNA Methylation | Zinc as cofactor for DNA methyltransferases (indirectly), metabolic intermediates from TCA cycle. ontosight.aiepa.govkesifaraci.com | Investigate changes in global and gene-specific DNA methylation patterns. |

| Histone Modifications | Manganese/Zinc as cofactors for histone-modifying enzymes (e.g., histone deacetylases, histone acetyltransferases). ontosight.ai | Analyze alterations in histone acetylation, methylation, and other modifications. |

| miRNA Expression | Indirect influence through cellular signaling pathways modulated by mineral components. ontosight.ai | Profile changes in microRNA expression and their impact on gene regulation. |

Detailed research findings could involve:

In vitro studies using cell lines treated with this compound to assess changes in specific epigenetic markers via techniques like whole-genome bisulfite sequencing (WGBS) for DNA methylation or ChIP-seq for histone modifications.

Investigating the activity of epigenetic enzymes in the presence of this compound.

Exploring the link between this compound's effects on metabolic pathways (e.g., increased oxaloacetate, lactate (B86563), and alpha-glycerophosphate content, and decreased lactate/pyruvate (B1213749) ratio observed in diabetes patients with this compound treatment) and the availability of epigenetic cofactors like S-adenosylmethionine (SAM) kesifaraci.com.

Role of Microbiome in Mediating this compound Effects

Table 2: Hypothesized Microbiome-Carbostimulin Interactions

| Interaction Type | Description | Research Approach |

| Direct Modulation of Microbiota | Minerals (Mg, Mn, Zn) can serve as micronutrients or inhibitors for specific microbial species. ontosight.ai | 16S rRNA gene sequencing or metagenomics to assess microbial community shifts. |

| Microbial Metabolism of this compound | Microbes may alter the chemical structure or bioavailability of this compound components. | Metabolomics on gut contents to identify this compound-derived metabolites. |

| Microbiome-Mediated Host Response | Changes in microbial metabolites (e.g., short-chain fatty acids) influencing host physiology. | Germ-free animal models or fecal microbiota transplantation studies. |

Future studies could involve:

Administering this compound to animal models and analyzing changes in gut microbial composition and function using high-throughput sequencing technologies.

In vitro fermentation models to observe direct effects of this compound on specific microbial strains or mixed microbial communities.

Investigating whether the efficacy of this compound varies depending on the host's baseline microbiome composition.

Development of Advanced Delivery Systems for Targeted Research Applications

This compound, being a mixture of several compounds, presents challenges and opportunities for targeted delivery in research settings. Traditional administration methods may lead to systemic distribution, potentially obscuring localized effects or requiring higher concentrations to achieve desired outcomes in specific tissues or cells. Developing advanced delivery systems could significantly enhance the precision and efficiency of this compound research.

Table 3: Advanced Delivery Systems for this compound Research

| Delivery System Type | Advantages for this compound Research | Potential Research Applications |

| Nanoparticle Encapsulation | Improved bioavailability, controlled release, targeted delivery to specific cell types or organs. | Investigating tissue-specific metabolic or immune responses. |

| Liposomal Formulations | Enhanced cellular uptake, reduced degradation, biocompatibility. | Studying intracellular effects and signaling pathways. |

| Hydrogel-Based Systems | Localized and sustained release, useful for in vitro 3D cell cultures or ex vivo tissue studies. | Analyzing long-term effects on cellular differentiation or tissue regeneration. |

| Prodrug Strategies | Modifying components for improved stability, solubility, or targeted activation. | Exploring specific metabolic pathways or enzyme activations. |

Future research could focus on:

Synthesizing and characterizing various nanoparticle or liposomal formulations of this compound or its individual active components.

Evaluating the cellular uptake, intracellular trafficking, and release kinetics of this compound using these advanced systems.

Applying targeted delivery systems in complex in vitro models (e.g., organoids, microfluidic chips) or in vivo preclinical studies to precisely investigate its effects on specific cell populations or tissues.

Comparative Studies Across Diverse Biological Species

While initial research on this compound may focus on mammalian models, comparative studies across a broader range of biological species could provide invaluable insights into conserved mechanisms, species-specific responses, and potential broader applications. Such studies can reveal fundamental biological principles underlying the compound's effects and identify unique sensitivities or resistances across different taxa. For instance, studies have explored the effect of this compound on carbohydrate metabolism in rats epa.gov.

Table 4: Potential Species for Comparative this compound Studies

| Species Group | Rationale for Study | Expected Insights |

| Aquatic Organisms (e.g., fish) | Understanding effects on aquatic ecosystems, potential for aquaculture applications. | Impact on osmoregulation, stress response, and immune function in aquatic environments. |

| Invertebrates (e.g., Drosophila, C. elegans) | High-throughput screening of genetic pathways, rapid life cycles for developmental studies. | Elucidating conserved molecular targets and pathways, developmental effects. |

| Agricultural Animals (e.g., poultry, livestock) | Investigating applications in animal health and productivity. | Effects on growth, feed conversion, immune status, and disease resistance. |

| Diverse Mammalian Species | Identifying species-specific metabolic or physiological responses. | Understanding variations in efficacy or mechanism across different mammalian systems. |

Future research could include:

Investigating the impact of this compound on metabolic pathways, immune responses, or stress physiology in non-mammalian model organisms.

Conducting dose-response studies across different species to establish comparative efficacy and safety profiles.

Utilizing comparative genomics and transcriptomics to identify conserved and divergent molecular targets of this compound across species.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The complexity of this compound's composition and its potential to influence multiple biological pathways (e.g., acid-base equilibrium, tricarboxylic cycle metabolites, free amino acids, carbohydrate metabolism) generates vast and intricate datasets ontosight.airesearchgate.netepa.govkesifaraci.com. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to analyze these complex data, uncover hidden patterns, and accelerate research into this compound's mechanisms and applications.

Table 5: AI/ML Applications in this compound Research

| AI/ML Application | Description | Research Benefit |

| Omics Data Analysis | Analyzing genomics, transcriptomics, proteomics, and metabolomics data to identify key biomarkers and pathways. | Uncovering novel molecular targets and comprehensive understanding of biological effects. |

| Predictive Modeling | Predicting this compound's efficacy, toxicity, or optimal formulation based on molecular features or patient data. | Streamlining experimental design and identifying promising research directions. |

| Network Analysis | Constructing and analyzing biological networks (e.g., protein-protein interaction, metabolic pathways) influenced by this compound. | Identifying central nodes and regulatory hubs affected by the compound. |

| Automated Literature Review | Using natural language processing (NLP) to extract and synthesize information from vast scientific literature. | Identifying emerging trends, gaps in knowledge, and potential research collaborations. |

| Compound Optimization | AI-driven algorithms to suggest optimal ratios of this compound components for specific research objectives. | Enhancing the design of future this compound formulations. |

Future research could involve:

Developing ML models to predict the metabolic outcomes of this compound administration based on baseline biological parameters.

Applying AI algorithms to integrate multi-omics datasets generated from this compound studies, identifying complex interactions and regulatory networks.

Utilizing deep learning for image analysis in cellular or tissue studies to quantify morphological changes induced by this compound.

Employing AI for de novo design of this compound derivatives or related compounds with enhanced properties for specific research questions.

Q & A

What experimental models are recommended for studying Carbostimulin's effects on bone regeneration, and what key biochemical markers should be monitored?

Basic Research Question

Methodological Answer:

The rabbit osteotomy model is a validated preclinical system for assessing bone regeneration, as demonstrated in studies where this compound was administered to enhance healing . Key biochemical markers include:

- Serum calcium and citric acid levels (indicators of mineral metabolism).

- Sialic acid concentration (reflects glycoprotein activity during tissue repair).

- 14C isotopic incorporation (measures de novo bone matrix synthesis).

Table 1: Recommended Biomarkers in Bone Regeneration Studies

How can researchers optimize this compound dosing in combinatorial therapies (e.g., with vitamin D3) to enhance bone regeneration without inducing hypercalcemia?

Advanced Research Question

Methodological Answer:

Dose optimization requires pharmacokinetic/pharmacodynamic (PK/PD) modeling and safety margin calculations :

- Conduct dose-escalation trials in animal models, monitoring serum calcium levels at 24-hour intervals.

- Use isobolographic analysis to evaluate synergistic effects with vitamin D3 .

- Establish a therapeutic index (LD50/ED50) to balance efficacy and toxicity.

Key Consideration:

- Hypercalcemia risk increases with prolonged vitamin D3 co-administration. Implement adaptive trial designs to adjust doses dynamically based on biomarker feedback .

What analytical techniques are essential for validating this compound's purity and stability in experimental settings?

Basic Research Question

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Quantify active compound purity (>98% required for in vivo studies) .

- Mass Spectrometry (MS): Confirm molecular integrity and detect degradation products.

- Thermogravimetric Analysis (TGA): Assess thermal stability under storage conditions.

Best Practices:

- Document manufacturer details (name, batch number, country) and storage protocols (-20°C in anhydrous conditions) .

What statistical approaches resolve contradictions in this compound's reported effects on calcium metabolism?

Advanced Research Question

Methodological Answer:

- Meta-analysis: Pool data from heterogeneous studies using random-effects models to account for variability in species, dosages, and protocols .

- Sensitivity Analysis: Identify confounders (e.g., dietary calcium intake in animal models).

- Bayesian Hierarchical Modeling: Estimate posterior probabilities for conflicting outcomes (e.g., hypocalcemia vs. hypercalcemia) .

Example Workflow:

Extract raw data from ≥5 studies with comparable endpoints.

Adjust for publication bias via funnel plots and Egger’s regression .

Report pooled effect sizes with 95% confidence intervals.

How should experimental protocols be documented to ensure reproducibility of this compound studies?

Basic Research Question

Methodological Answer:

- Follow ARRIVE 2.0 guidelines for preclinical studies:

- Detail animal husbandry (diet, housing, ethical approvals).

- Specify this compound administration routes (e.g., intraosseous vs. intravenous) and vehicle (saline vs. DMSO) .

- Provide raw data in supplementary files , including unprocessed Western blots or chromatograms .

What multi-omics strategies elucidate this compound's molecular mechanisms in bone repair?

Advanced Research Question

Methodological Answer:

- Proteomics: Use LC-MS/MS to identify osteoblast-secreted proteins (e.g., osteocalcin, BMP-2) post-treatment.

- Metabolomics: Apply NMR spectroscopy to map changes in tricarboxylic acid cycle intermediates.

- Single-Cell RNA Sequencing: Resolve heterogeneity in osteoprogenitor cell responses .

Integration:

- Combine omics datasets via pathway enrichment analysis (e.g., KEGG, Reactome) to pinpoint signaling pathways (e.g., Wnt/β-catenin) .

What critical controls are required when assessing this compound's impact on bone mineralization?

Basic Research Question

Methodological Answer:

- Negative Controls: Sham-operated animals receiving vehicle only.

- Positive Controls: Animals treated with established osteoinductive agents (e.g., BMP-7).

- Internal Controls: Contralateral limbs in unilateral injury models .

Validation:

How can in silico modeling predict this compound's interactions with calcium-regulating proteins?

Advanced Research Question

Methodological Answer:

- Molecular Docking Simulations: Use AutoDock Vina to model this compound’s binding affinity to vitamin D receptor (VDR) or calcium-sensing receptor (CaSR).

- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100-ns trajectories (GROMACS/AMBER) .

Validation:

- Correlate computational predictions with in vitro binding assays (e.g., surface plasmon resonance).

What are the best practices for longitudinal monitoring of this compound's systemic effects?

Basic Research Question

Methodological Answer:

- Schedule blood draws at baseline, 7-, 14-, and 28-day intervals to track:

- Renal function markers (creatinine, BUN).

- Liver enzymes (ALT, AST).

- Use mixed-effects linear models to analyze time-dependent changes .

How to validate this compound's target engagement in bone progenitor cells using CRISPR-Cas9 models?

Advanced Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.